molecular formula C20H32N2OS B2810207 2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 667412-93-3

2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2810207
CAS RN: 667412-93-3
M. Wt: 348.55
InChI Key: CIICASJFVKLQIU-UHFFFAOYSA-N
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Description

“2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C20H32N2OS and a molecular weight of 348.55 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antimicrobial Activity

2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and its derivatives have been evaluated for their antimicrobial properties. Singh (2011) synthesized derivatives of this compound and assessed them as antimicrobial agents, finding significant activity. These derivatives were also investigated for their allosteric receptor activity, with notable findings on the adenosine A1 receptor (A1AR) as allosteric enhancers (AEs) (Singh, 2011).

Pharmaceutical Interest

Wardakhan et al. (2005) conducted a study where the compound was reacted with 3-iminobutyronitrile to synthesize a series of annulated products with pharmaceutical interest. The in vitro antimicrobial activity of these newly synthesized compounds was also examined (Wardakhan et al., 2005).

Allosteric Enhancers for Adenosine A1 Receptor

Nikolakopoulos et al. (2006) prepared three series of tetrahydrobenzo[b]thiophenes and evaluated them as A1AR allosteric enhancers. The study revealed certain compounds that were more potent and efficacious than PD81,723 (Nikolakopoulos et al., 2006).

Application in Dyes

Sabnis and Rangnekar (1989) explored the use of 2-aminothiophene derivatives in synthesizing azo dyes. The dyes showed good coloration and fastness properties on polyester, highlighting the compound's potential in the dye industry (Sabnis & Rangnekar, 1989).

Synthesis of Fused Heterocyclic Derivatives

Mohareb et al. (2003) researched the reactivity of the compound to synthesize thienopyridines and pyrimidines, showcasing its versatility in creating heterocyclic derivatives (Mohareb et al., 2003).

Synthesis of Alkyl 2-Aminobenzo[b]thiophene-3-carboxylates

Adib et al. (2014) demonstrated a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates using the compound. This study provided insights into the synthetic pathways and potential applications of these carboxylates (Adib et al., 2014).

Mechanism of Action

Target of Action

It has been associated with the activation ofNRF2 , a transcription factor that plays a crucial role in cellular response to oxidative stress.

Mode of Action

It is suggested that it may interact with its target, NRF2, leading to changes in the cellular response to oxidative stress .

Biochemical Pathways

The compound is likely involved in the NRF2 pathway , which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Result of Action

Given its association with the NRF2 pathway , it may potentially influence cellular responses to oxidative stress.

properties

IUPAC Name

2-amino-N-cyclohexyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2OS/c1-4-20(2,3)13-10-11-15-16(12-13)24-18(21)17(15)19(23)22-14-8-6-5-7-9-14/h13-14H,4-12,21H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIICASJFVKLQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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